2-Methylpyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylpyrimidine-4-carboxylic acid derivatives and related compounds has been explored through various methodologies. For example, a study on the microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives outlines an efficient protocol involving a Biginelli multicomponent reaction followed by several modification steps, showcasing the compound's versatility in synthetic chemistry (Matloobi & Kappe, 2007).
Molecular Structure Analysis
X-ray diffraction methods have been used to characterize the molecular structure of adducts involving pyrimidine derivatives, demonstrating the importance of hydrogen bonding in the formation of complex structures (Lynch et al., 1998). Another study on the supramolecular cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid provides insights into the molecular interactions and hydrogen bonding patterns that stabilize the crystal structure (Khalib et al., 2015).
Chemical Reactions and Properties
Research on chemoselective arylamidine cyclizations highlights the mild conditions under which 2-arylimidazole-4-carboxylic acids can be synthesized from arylamidines and methyl-2-chloroacetoacetate, demonstrating the chemical reactivity and functional group compatibility of related pyrimidine compounds (Yoburn & Baskaran, 2005).
Physical Properties Analysis
Studies on the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution compared to other pyrimidine derivatives provide valuable information on the solubility, stability, and zwitterionic nature of these compounds in water, which are critical for understanding their physical properties (Hirai, 1966).
Chemical Properties Analysis
The coordination chemistry of 4,4'-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4'-bipyridine with transition metals illustrates the complexation behavior and chemical versatility of pyrimidine derivatives, offering insights into their potential applications in material science and catalysis (Chen et al., 2006).
Scientific Research Applications
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Synthesis of Pyrrole-3-Carboxylic Acid Amides
- Scientific Field : Organic Chemistry
- Summary of Application : The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
- Methods of Application : 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
- Results or Outcomes : High yield and operational simplicity are the main features of the presented synthetic procedure .
Safety And Hazards
properties
IUPAC Name |
2-methylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDBWCUGHXFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595513 | |
Record name | 2-Methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-4-carboxylic acid | |
CAS RN |
13627-49-1 | |
Record name | 2-Methylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-pyrimidinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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